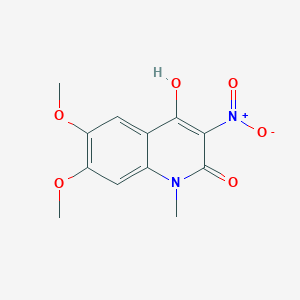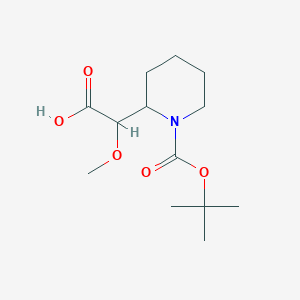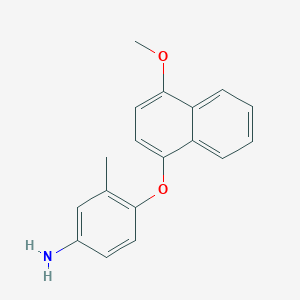
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline typically involves the reaction of 4-methoxynaphthalene-1-ol with 3-methylaniline. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-((4-formylnaphthalen-1-yl)oxy)-3-methylaniline.
Reduction: Formation of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylamine.
Substitution: Formation of halogenated derivatives like 4-((4-bromonaphthalen-1-yl)oxy)-3-methylaniline.
Scientific Research Applications
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxynaphthalen-1-yl)methyl)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)amino)-3-methylaniline
- 4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylphenol
Uniqueness
4-((4-Methoxynaphthalen-1-yl)oxy)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
83054-57-3 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C18H17NO2/c1-12-11-13(19)7-8-16(12)21-18-10-9-17(20-2)14-5-3-4-6-15(14)18/h3-11H,19H2,1-2H3 |
InChI Key |
OQSDXHCTGRTHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


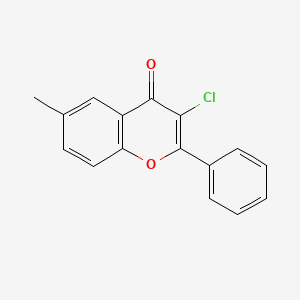
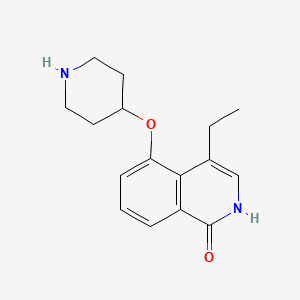
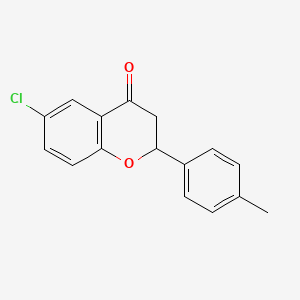
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)
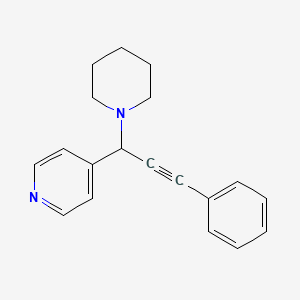
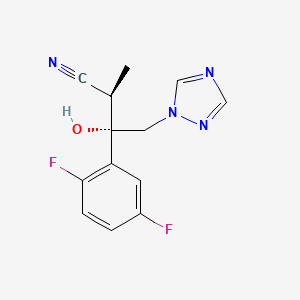
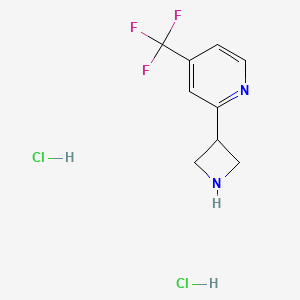
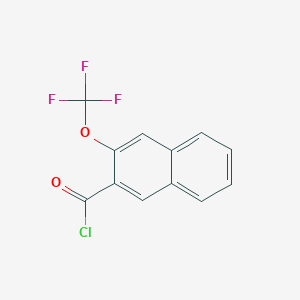
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

